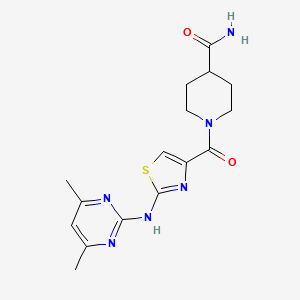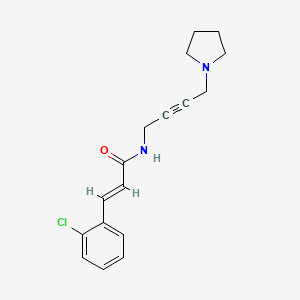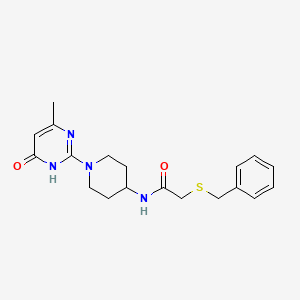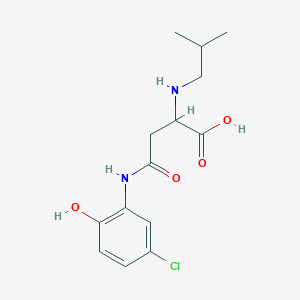
2-(4-Chlorophenoxy)-2-methyl-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-2-methyl-1-(2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H20ClN3O3 and its molecular weight is 349.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protoporphyrinogen Oxidase Inhibition
One of the significant applications of compounds related to the chemical structure of interest, particularly those involving oxadiazole derivatives, is their role in inhibiting protoporphyrinogen oxidase. This enzyme is crucial in the biosynthesis pathway of heme, making these compounds potential candidates for herbicidal action due to their ability to disrupt this pathway in plants. Notably, molecules like oxadiazon and others have been identified as potent inhibitors of this enzyme in various organisms, highlighting the broader applicability of such compounds in scientific research and agricultural practices (Matringe et al., 1989).
Anticancer and Antimicrobial Agents
Research into heterocyclic compounds, including those with 1,3-oxazole and pyridine structures related to the target compound, has shown promising anticancer and antimicrobial properties. Studies have synthesized and evaluated various derivatives for their biological activity, revealing that certain compounds exhibit significant potency against cancer cell lines and pathogenic bacterial and fungal strains. These findings underscore the potential of such chemical structures in developing new therapeutic agents (Katariya et al., 2021).
Oxadiazole's Biological Activity
Oxadiazole rings, a core component of the chemical structure , are known for their diverse biological activities. The 1,2,4-oxadiazole variant, in particular, has attracted attention for its chemical and biological properties. These compounds have been extensively studied for their potential in various biological applications, including as antimicrobial, anti-inflammatory, and anticancer agents. The research highlights the versatility and significance of oxadiazole derivatives in scientific and pharmaceutical research, pointing to the broad utility of these compounds in exploring new therapeutic avenues (Shukla & Srivastav, 2015).
Apoptosis Induction in Cancer Therapy
Compounds containing the 1,2,4-oxadiazole moiety have been identified as novel apoptosis inducers, representing a promising approach for cancer therapy. Through caspase- and cell-based high-throughput screening assays, specific derivatives have shown activity against breast and colorectal cancer cell lines, inducing cell cycle arrest and apoptosis. Such research underscores the potential of these compounds in cancer treatment, offering insights into their mechanisms of action and the identification of molecular targets for therapeutic intervention (Zhang et al., 2005).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-11-19-15(24-20-11)14-5-4-10-21(14)16(22)17(2,3)23-13-8-6-12(18)7-9-13/h6-9,14H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRWFGFDOLIQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCN2C(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2995745.png)
![2-(4-Fluorophenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2995748.png)


![(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2995755.png)


![N-[2-(Azepan-1-yl)ethyl]-N-cyclobutylbut-2-ynamide](/img/structure/B2995759.png)
![5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde](/img/structure/B2995760.png)

![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2995762.png)